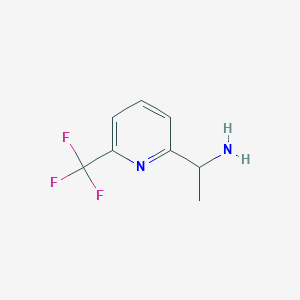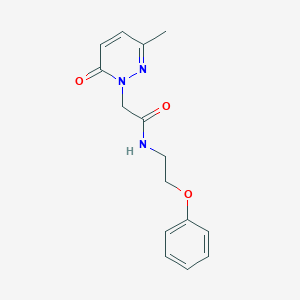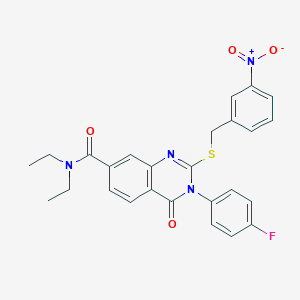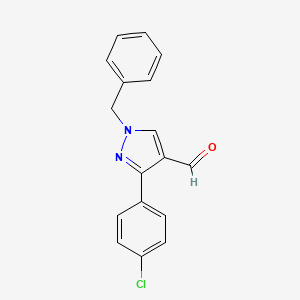
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which has been demonstrated for the synthesis of benzo[c]carbazoles, a related class of compounds. This method involves photochemical annulations of 2-chloroindole-3-carbaldehydes with styrenes, leading to moderate to high yields of the desired products . Although this paper does not directly describe the synthesis of 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, the one-pot synthesis approach is relevant for the synthesis of complex pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the synthesis and characterization of a novel pyrazole derivative were confirmed by single crystal X-ray diffraction studies, which revealed the crystal system and space group of the compound . This type of analysis is crucial for understanding the conformation and geometry of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine, for example, leads to the formation of complex molecules as confirmed by X-ray structure analysis . This highlights the reactivity of carbaldehyde groups in pyrazole derivatives and their potential to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesized compounds can be characterized by infrared, proton nuclear magnetic resonance, and mass spectral data . These compounds have been evaluated for their antioxidant and anti-inflammatory activities, indicating their potential for therapeutic use. The study of their physical properties, such as thermal decomposition, can be performed using thermogravimetric analysis .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Activity
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential antioxidant and anti-inflammatory activities. A study by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their biological activities. They found that certain compounds showed potent antioxidant activity, outperforming standard references, and significant anti-inflammatory effects, comparable to the standard drug diclofenac sodium. This highlights the potential of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives in therapeutic applications related to oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Baashen, Abdel-Wahab, and El‐Hiti (2017) employed it as a precursor for synthesizing novel heterocycles. These compounds were characterized using various spectroscopic methods and X-ray crystal structures, demonstrating the compound's versatility in producing structurally diverse molecules (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Novel Pyrazole Analogues
The compound is instrumental in creating novel pyrazole analogues. Viveka et al. (2015) designed and synthesized new compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating its role in producing molecules with potential anticonvulsant and analgesic activities. The study underscores its utility in generating new therapeutic agents (Viveka et al., 2015).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, handling and storage conditions, etc.
Zukünftige Richtungen
This involves the potential future applications and studies of the compound. It could include potential uses of the compound, areas that need further research, etc.
I hope this information is helpful! If you have a specific compound or topic in mind, feel free to ask!
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUTKHOQURDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

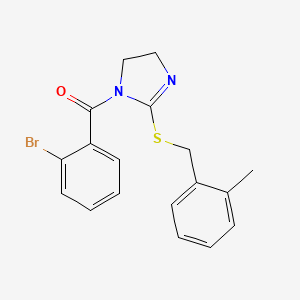
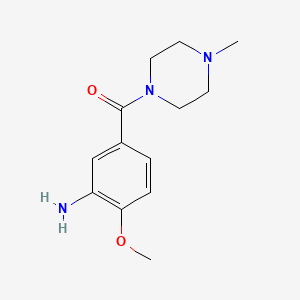
![4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2564214.png)
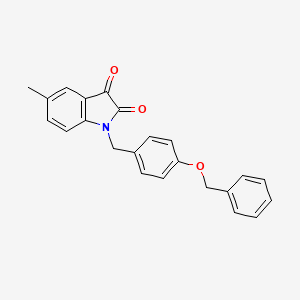
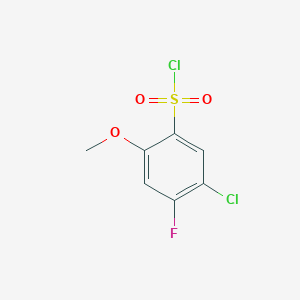
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![(E)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
